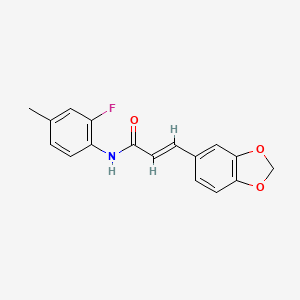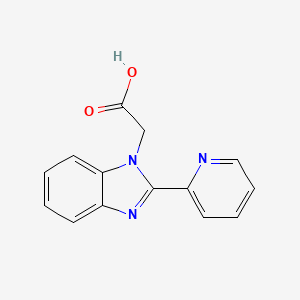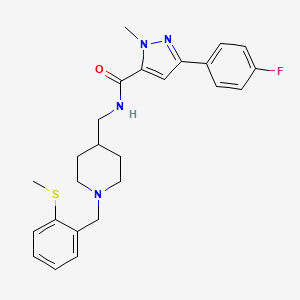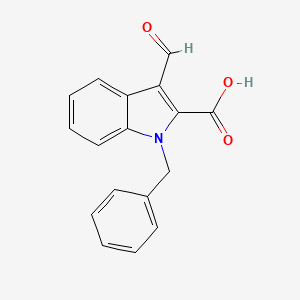
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide (FBMPA) is a novel, water-soluble, small molecule compound that has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. FBMPA has been found to possess a variety of interesting properties, such as strong anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, FBMPA has been shown to act as an inhibitor of several enzymes and receptors, making it a promising target for drug development.
科学研究应用
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been extensively studied for its potential applications in the fields of medicinal chemistry, biochemistry, and physiology. It has been found to possess a variety of interesting properties, such as strong anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been shown to act as an inhibitor of several enzymes and receptors, making it a promising target for drug development. 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of several cancer cell lines. Furthermore, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been used to study the regulation of gene expression, as it has been found to modulate the expression of several genes involved in cell growth and differentiation. Finally, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been used to study the effects of oxidative stress, as it has been found to protect cells from oxidative damage.
作用机制
The exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is not fully understood, but it is believed to involve several different pathways. It has been found to act as an inhibitor of several enzymes and receptors, including cyclooxygenase-2 (COX-2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to modulate the expression of several genes involved in cell growth and differentiation. Finally, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess strong anti-inflammatory and anti-tumor activities, which are believed to be mediated by its ability to inhibit the activity of several pro-inflammatory cytokines and enzymes.
Biochemical and Physiological Effects
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess a variety of biochemical and physiological effects. In particular, it has been found to possess strong anti-inflammatory and anti-tumor activities, as well as to modulate the expression of several genes involved in cell growth and differentiation. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess strong anti-microbial activity, as well as to protect cells from oxidative damage. Finally, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide has been found to possess strong analgesic and anticonvulsant activities, making it a promising target for drug development.
实验室实验的优点和局限性
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is relatively straightforward, and the yields of the product are typically high. In addition, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a water-soluble compound, making it easy to work with in laboratory experiments. However, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a relatively new compound, and as such, there is still a lot to be learned about its properties and potential applications. Furthermore, 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide is a small molecule, and as such, it is difficult to study its mechanism of action in detail.
未来方向
There are several potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide. First, more research should be done to investigate the exact mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide and its potential therapeutic applications. In addition, further research should be done to investigate the effects of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide on other biological processes, such as cell differentiation and apoptosis. Finally, more research should be done to investigate the potential applications of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide in drug development.
合成方法
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide can be synthesized in a two-step process, starting with the reaction of 4-methylphenylacrylamide with 1,3-dioxolane in the presence of a base. The resulting product is then treated with 2-fluorobenzoyl chloride in the presence of a base to yield 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide. The reaction is typically carried out in anhydrous organic solvents such as dichloromethane, ethyl acetate, or tetrahydrofuran, and the reaction time can be controlled by varying the amount of base used. The yields of 3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide are typically high, and the product can be easily purified by column chromatography.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO3/c1-11-2-5-14(13(18)8-11)19-17(20)7-4-12-3-6-15-16(9-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLZTLNGUIYJB-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,3-benzodioxol-5-yl)-N-(2-fluoro-4-methylphenyl)acrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2851672.png)



![tert-butyl N-[2-(3-nitrobenzenesulfonamido)ethyl]carbamate](/img/structure/B2851680.png)

![N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2851684.png)
![6,8-Dihydro-5H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2851686.png)
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-methoxyanilino)acrylate](/img/structure/B2851688.png)
![2,6-dichloro-N-[2-(dimethylamino)-5-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2851690.png)